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Compound of Interest

Compound Name: DDO-8958

Cat. No.: B15570812

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and
synthesis of DDO-8958, a potent and orally bioavailable BET BD1-selective inhibitor. The
information is curated for researchers, scientists, and professionals in the field of drug
development, with a focus on delivering precise, actionable data and methodologies.

Discovery of DDO-8958: A Structure-Guided
Approach

The discovery of DDO-8958 was the result of a rational, structure-guided design strategy aimed
at achieving selectivity for the first bromodomain (BD1) of the BET (Bromodomain and Extra-
Terminal) family of proteins. The core principle of this discovery was the exploitation of subtle
differences in the amino acid residues between the BD1 and BD2 bromodomains, particularly
through the formation of multi-water bridges to enhance binding affinity and selectivity.

The workflow for the discovery of DDO-8958 can be visualized as a multi-step process,
beginning with computational modeling and culminating in a lead candidate with desirable
pharmacological properties.
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Figure 1: Discovery Workflow for DDO-8958

Synthesis Pathway of DDO-8958

The synthesis of DDO-8958 is achieved through a multi-step synthetic route. A key step in the
synthesis involves a Suzuki coupling reaction. The general synthetic scheme is outlined below.

B DDO-8958 (and analogs 2-10)

Suzuki Coupling
(Cs2C03, Pd(dppf)CI2-CH2CI2, 1,4-Dioxane, H20, 100°C)

Starting Materials

Compound 18

Click to download full resolution via product page

Figure 2: Generalized Synthesis Pathway of DDO-8958

Quantitative Data Summary

The following tables summarize the key quantitative data for DDO-8958, including its binding
affinity, selectivity, pharmacokinetic properties, and safety profile.

Table 1: Binding Affinity and Selectivity
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Selectivity
Target Assay Kd (nM)[1] IC50 (nM)

(BD1 vs. BD2)
BRD4 BD1 ITC 72[1] - 214-fold[1]
BRD4 BD2 ITC 7370[1] - -
BRD2 BD1 HTRF - Low nM -
BRD3 BD1 HTRF - Low nM -
BRDT BD1 HTRF - >1000 -

Table 2: In Vi | In Vivo P Kineti

Parameter Species Value Units
Solubility (pH 7.0) - 203.4[1] pg/mL
SGF Stability (24h) - 87.1[1] % remaining
SIF Stability (24h) - 86.8[1] % remaining
Rat Liver Microsome

_ Rat 0.82[1] h
Half-life
Rat Liver Microsome

Rat 14.4[1] pL/min/mg

Clearance
Mouse Plasma

o Mouse 81.9[1] %
Protein Binding
Oral Bioavailability (F)  Mouse 42.2[1] %
t1/2 (IV) Mouse 2.61[1] h
AUCO-t (IV) Mouse 466[1] hng/mL
AUCO-t (Oral) Mouse 986[1] hng/mL

Table 3: Safety Profile
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Assay Target IC50 (pM)
hERG Channel Inhibition hERG 27[1]
CYP450 Inhibition CYP1A2 >10[1]
CYP2C9 >10[1]

CYP2C19 >10[1]

CYP2D6 >10[1]

CYP3A4 >10[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of DDO-8958 and Analogs

Reaction: Suzuki Coupling

o Reactants: Boronate intermediate (1.0 eq), Compound 18 (1.2 eq), Cesium Carbonate
(Cs2CO03, 3.0 eq), and Dichloromethane adduct of [1,1'-
Bis(diphenylphosphino)ferrocene]palladium(ll) chloride (Pd(dppf)Cl2-CH2CI2, 0.1 eq).[1]

» Solvent: A mixture of 1,4-Dioxane and Water.[1]

e Procedure: The reactants are combined in the solvent and heated to 100 °C for 3 hours.[1]

 Purification: The crude product is purified by column chromatography to yield the final

compound.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for BET Bromodomain Inhibition

e Principle: This assay measures the binding of biotinylated histone H4 peptide to the GST-

tagged BET bromodomain protein.

e Procedure:
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[e]

Test compounds are serially diluted in assay buffer.

o

The BET bromodomain protein, biotinylated histone peptide, and the test compound are
incubated together.

o

A solution containing anti-GST-Europium cryptate and Streptavidin-XL665 is added.

After incubation, the HTRF signal is read on a compatible plate reader.

[¢]

o Data Analysis: IC50 values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC) for Binding
Affinity

e Principle: ITC directly measures the heat change upon binding of a ligand to a protein to
determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

e Procedure:

o

The BET bromodomain protein is placed in the sample cell of the calorimeter.

o

DDO-8958 is loaded into the injection syringe.

The inhibitor is titrated into the protein solution in a series of small injections.

[¢]

The heat released or absorbed during each injection is measured.

[e]

» Data Analysis: The binding isotherm is fitted to a suitable model to determine the Kd.[1]

In Vivo Pharmacokinetic Studies in Mice

» Animals: Male ICR mice are used for the study.[1]
e Dosing:
o Intravenous (IV): A single dose of 2 mg/kg is administered.[1]

o Oral (PO): A single dose of 10 mg/kg is administered.[1]
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» Sample Collection: Blood samples are collected at various time points post-dosing.
e Analysis: Plasma concentrations of DDO-8958 are determined by LC-MS/MS.

o Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), area under the curve
(AUC), and oral bioavailability (F) are calculated using appropriate software.[1]

CYP450 and hERG Inhibition Assays

e CYP450 Inhibition: The inhibitory effects of DDO-8958 on the five major cytochrome P450
isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are evaluated using a
luminescent assay with specific substrates for each enzyme. IC50 values are determined
from the concentration-response curves.[1]

o hERG Inhibition: The potential for DDO-8958 to inhibit the hERG potassium channel is
assessed using an automated patch-clamp assay. The IC50 value is determined by
measuring the inhibition of the hERG tail current at various concentrations of the compound.

[1]

In Vivo Antitumor Efficacy in a Pancreatic Cancer
Xenograft Model

o Cell Line: MIA PaCa-2 pancreatic cancer cells are used to establish the xenograft model.[1]
e Animals: Immunocompromised mice are used.

o Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and
treatment groups. DDO-8958 is administered orally at doses of 40 or 80 mg/kg daily for 14
consecutive days.[1]

e Endpoints: Tumor volume and body weight are monitored throughout the study. Tumor
growth inhibition (TGI) is calculated at the end of the study.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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